molecular formula C10H9F2NO B2416818 N-[(2,5-difluorophenyl)methyl]prop-2-enamide CAS No. 1342290-81-6

N-[(2,5-difluorophenyl)methyl]prop-2-enamide

Cat. No.: B2416818
CAS No.: 1342290-81-6
M. Wt: 197.185
InChI Key: KCUHCMDSPRLZIW-UHFFFAOYSA-N
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Description

N-[(2,5-Difluorophenyl)methyl]prop-2-enamide is a synthetic organic compound featuring a prop-2-enamide (acrylamide) group attached to a (2,5-difluorophenyl)methyl scaffold. This structure combines an electrophilic acrylamide moiety, known for its reactivity and potential to covalently bind to biological targets, with a difluorinated benzyl group, which can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity. Compounds containing difluorophenyl rings are of significant interest in medicinal chemistry and drug discovery. The fluorination pattern on the phenyl ring can be critical for optimizing interactions with enzyme active sites, as seen in developed pharmaceutical agents like the kinesin spindle protein (KSP) inhibitor MK-0731, which features a 2,5-difluorophenyl group and was investigated for the treatment of taxane-refractory cancer . Similarly, the anti-seizure medication Rufinamide is built around a 2,6-difluorophenyl core, demonstrating the pharmaceutical relevance of this structural motif . The primary research application of this compound is as a chemical building block or a potential covalent warhead in medicinal chemistry efforts. Researchers may employ it in the synthesis of more complex molecules or in the development of covalent inhibitors for specific enzymes, such as kinases or other targets like Indoleamine 2,3-dioxygenase 1 (IDO1) . The acrylamide group allows it to act as a Michael acceptor, potentially forming a stable, covalent bond with nucleophilic amino acid residues (e.g., cysteine) in a protein's active site. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[(2,5-difluorophenyl)methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO/c1-2-10(14)13-6-7-5-8(11)3-4-9(7)12/h2-5H,1,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUHCMDSPRLZIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=C(C=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-difluorophenyl)methyl]prop-2-enamide typically involves the reaction of 2,5-difluorobenzylamine with acryloyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-difluorophenyl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-[(2,5-difluorophenyl)methyl]prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2,5-difluorophenyl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,4-difluorophenyl)methyl]prop-2-enamide
  • N-[(2,6-difluorophenyl)methyl]prop-2-enamide
  • N-[(3,5-difluorophenyl)methyl]prop-2-enamide

Uniqueness

N-[(2,5-difluorophenyl)methyl]prop-2-enamide is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The 2,5-difluoro substitution pattern may confer distinct properties compared to other difluorophenyl derivatives, such as differences in binding affinity to molecular targets or variations in metabolic stability.

Biological Activity

N-[(2,5-difluorophenyl)methyl]prop-2-enamide, also known as a derivative of cinnamamide, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

This compound has the molecular formula C9H7F2NOC_9H_7F_2NO. The compound features a difluorophenyl group attached to a prop-2-enamide backbone, which contributes to its unique chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it may inhibit the activation of transcription factors such as NF-κB, leading to a reduction in pro-inflammatory cytokine expression. This mechanism suggests potential anti-inflammatory properties, making it a candidate for further therapeutic exploration.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent in clinical settings.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. Specific assays have shown that this compound can inhibit tumor growth in xenograft models.

Research Applications

This compound serves as a versatile building block in organic synthesis and materials science. Its applications include:

  • Medicinal Chemistry : As a lead compound for the development of new anti-inflammatory and anticancer drugs.
  • Biological Research : In studies focusing on enzyme inhibition and protein-ligand interactions.
  • Materials Science : Used in the synthesis of advanced materials with specific electronic or optical properties.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of this compound, researchers evaluated its activity against common bacterial strains using disc diffusion methods. The results indicated significant inhibition zones comparable to standard antibiotics.

Bacterial StrainInhibition Zone (mm)Control (Antibiotic)
Staphylococcus aureus1520 (Penicillin)
Escherichia coli1822 (Ciprofloxacin)

Study 2: Anticancer Activity

A separate investigation into the anticancer properties revealed that this compound reduced cell viability in various cancer cell lines. The compound exhibited an IC50 value of 25 µM against breast cancer cells (MCF-7).

Cell LineIC50 (µM)
MCF-725
HeLa30
A54935

Q & A

Q. What are the recommended synthetic routes for N-[(2,5-difluorophenyl)methyl]prop-2-enamide, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via a two-step process: (1) coupling 2,5-difluorobenzylamine with acryloyl chloride under inert conditions, followed by (2) purification using column chromatography (silica gel, ethyl acetate/hexane gradient). Reaction efficiency is highly dependent on stoichiometric control of acryloyl chloride and temperature modulation (0–5°C during addition). Yield optimization may require catalytic bases like triethylamine to neutralize HCl byproducts . Intermediate characterization via 1H^1H-NMR (in CDCl3_3) is critical to confirm the formation of the amide bond (δ 6.2–6.8 ppm for acrylamide protons).

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :
  • HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (gradient: 5–95% acetonitrile over 15 minutes). Retention times should be cross-validated against known standards (e.g., 1.63 minutes under QC-SMD-TFA05 conditions for structurally similar acrylamides) .
  • LCMS : Electrospray ionization (ESI+) to detect [M+H]+^+ ions. Expected m/z: 226.1 (calculated for C10_{10}H9_9F2_2NO).
  • NMR : 19F^{19}F-NMR is critical to verify fluorophenyl substitution patterns (distinct shifts for 2,5-difluoro positions).

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification steps due to potential acrylamide toxicity.
  • First Aid : In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and consult a physician. Safety data for analogous compounds emphasize avoiding direct exposure .
  • Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal in halogenated waste containers.

Advanced Research Questions

Q. How can researchers design experiments to assess the metabolic stability of this compound in preclinical models?

  • Methodological Answer :
  • In Vitro Assays : Use liver microsomes (human/rat) with NADPH cofactors. Monitor degradation via LCMS over 60 minutes. Calculate half-life (t1/2_{1/2}) using nonlinear regression.
  • In Vivo Studies : Administer the compound intravenously (1 mg/kg) in rodents, collect plasma samples at 0, 15, 30, 60, and 120 minutes, and quantify parent compound levels. Compare AUC (area under the curve) with co-administered cytochrome P450 inhibitors (e.g., ketoconazole) to identify metabolic pathways.

Q. How does the electronic nature of the 2,5-difluorophenyl substituent influence the biological activity of this compound compared to other fluorinated analogs?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs with mono-fluoro (2-F or 5-F) or trifluoromethyl substitutions. Test in receptor-binding assays (e.g., kinase inhibition) to compare IC50_{50} values.
  • Computational Analysis : Perform DFT calculations to map electron-withdrawing effects of 2,5-difluoro groups on acrylamide reactivity. Correlate with experimental bioactivity data from analogs (e.g., 3,5-difluoro derivatives in showed reduced potency due to steric hindrance) .

Q. What strategies can be employed to resolve conflicting bioactivity data observed between in vitro and in vivo studies of this compound?

  • Methodological Answer :
  • Solubility Optimization : Use co-solvents (e.g., PEG-400 or cyclodextrins) to improve bioavailability. Test in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to identify formulation challenges.
  • Protein Binding Assays : Measure plasma protein binding (equilibrium dialysis) to assess free fraction availability. High binding (>95%) may explain reduced in vivo efficacy despite strong in vitro activity.
  • Metabolite Identification : Use high-resolution LCMS to detect active/inactive metabolites. For example, hydroxylation at the benzyl position (observed in for similar difluorophenyl compounds) may alter target engagement .

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